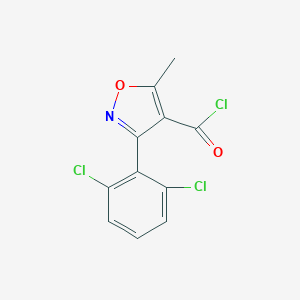

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Übersicht

Beschreibung

Dcimc-chlorid, auch bekannt als 3-(2,6-Dichlorphenyl)-5-methylisoxazol-4-carbonylchlorid, ist eine chemische Verbindung mit der Summenformel C11H6Cl3NO2 und einem Molekulargewicht von 290,53 g/mol . Diese Verbindung ist bekannt für ihre antibiotische Aktivität und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Dcimc-chlorid kann durch die Reaktion von 3-(2,6-Dichlorphenyl)-5-methylisoxazol-4-carbonsäure mit Thionylchlorid (SOCl2) unter Rückflussbedingungen synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen der Carbonsäure mit Thionylchlorid, was zur Bildung des Acylchlorid-Derivats führt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für Dcimc-chlorid nicht weit verbreitet dokumentiert sind, beinhaltet der allgemeine Ansatz die Verwendung von Thionylchlorid oder anderen Chlorierungsmitteln, um Carbonsäuren in Acylchloride umzuwandeln. Diese Methode ist skalierbar und kann für die großtechnische Produktion angepasst werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dcimc-chlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann mit Nukleophilen wie Aminen, Alkoholen und Thiolen reagieren, um entsprechende Amide, Ester und Thioester zu bilden.

Hydrolyse: In Gegenwart von Wasser kann Dcimc-chlorid hydrolysieren, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile: Amine, Alkohole und Thiole werden häufig als Nukleophile in Substitutionsreaktionen mit Dcimc-chlorid verwendet.

Lösungsmittel: Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran durchgeführt.

Katalysatoren: In einigen Fällen werden Katalysatoren wie Pyridin oder Triethylamin verwendet, um die Reaktion zu erleichtern.

Wichtigste gebildete Produkte

Amide: Durch Reaktion mit Aminen gebildet.

Ester: Durch Reaktion mit Alkoholen gebildet.

Thioester: Durch Reaktion mit Thiolen gebildet.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dcimc chloride can be synthesized through the reaction of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves heating the carboxylic acid with thionyl chloride, which results in the formation of the acyl chloride derivative.

Industrial Production Methods

While specific industrial production methods for Dcimc chloride are not widely documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids to acyl chlorides. This method is scalable and can be adapted for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Dcimc chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, Dcimc chloride can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions with Dcimc chloride.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Chemical Overview

- Chemical Name: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

- CAS Number: 4462-55-9

- Molecular Formula: C11H6Cl3NO2

- Molecular Weight: 290.524 g/mol

- IUPAC Name: 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its utility in drug development is highlighted by its role in creating anti-inflammatory and anti-cancer agents. Researchers have noted its potential to enhance drug efficacy and specificity against targeted diseases .

Case Study:

A study demonstrated that derivatives synthesized from this compound exhibited significant anti-cancer properties in vitro, showcasing its potential as a lead compound for further drug development .

Agricultural Chemicals

In the agricultural sector, this compound is used in the formulation of agrochemicals. It contributes to the development of effective herbicides and pesticides that aim to improve crop yields while minimizing environmental impact .

Data Table: Agrochemical Efficacy

| Compound | Application Type | Effectiveness | Environmental Impact |

|---|---|---|---|

| This compound | Herbicide | High | Low |

| Other Compounds | Various | Varies | Varies |

Material Science

The compound is involved in creating advanced materials such as polymers and coatings. These materials are engineered to exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study:

Research indicates that coatings developed using this compound demonstrate superior resistance to corrosion compared to traditional materials, which can lead to longer-lasting products in construction and manufacturing sectors .

Biochemical Research

In biochemical research, this compound is utilized to study various biochemical pathways. It aids researchers in elucidating mechanisms of action for biological processes crucial for drug discovery and understanding disease mechanisms .

Example Applications:

- Investigating enzyme inhibition mechanisms.

- Studying cellular signaling pathways affected by specific drugs.

Wirkmechanismus

The mechanism of action of Dcimc chloride involves its ability to inhibit bacterial growth by interfering with protein synthesis. It targets bacterial ribosomes, preventing the formation of essential proteins required for bacterial survival . This action makes it effective as an antibiotic agent.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cefazolin-Natrium: Ein Beta-Lactam-Antibiotikum mit bakterizider Aktivität.

Difloxacinhydrochlorid: Ein Fluorchinolon-Antibiotikum mit breitem antibakteriellem Wirkungsspektrum.

Quinupristin: Ein Makrolid-Lincosamid-Streptogramin-Antibiotikum, das die Peptidbindungssynthese hemmt.

Einzigartigkeit

Dcimc-chlorid ist aufgrund seiner spezifischen Struktur einzigartig, die eine Dichlorphenylgruppe und einen Isoxazolring beinhaltet. Diese Struktur verleiht besondere chemische Eigenschaften und biologische Aktivität, was es zu einer wertvollen Verbindung in der Forschung und in potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, also known as DCIMC chloride, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a dichlorophenyl group attached to a methylisoxazole moiety, which is significant for its pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H6Cl3NO2

- Molecular Weight : 290.524 g/mol

- CAS Number : 4462-55-9

- IUPAC Name : 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoxazole derivatives with chlorinating agents. For example, one method involves using phenyl vinyl sulfone in the presence of acyl and carbamoyl radicals generated from the compound itself .

Antitumor Activity

Research indicates that derivatives of isoxazole compounds, including DCIMC chloride, exhibit notable antitumor properties. In vitro studies demonstrate that these compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds with similar structures have shown efficacy against breast cancer cells (MCF-7 and MDA-MB-231), suggesting that DCIMC chloride may possess similar properties .

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been explored in various studies. Compounds related to DCIMC chloride have demonstrated significant antibacterial and antifungal activities. For instance, structural analogs have been tested against common pathogens and shown effective inhibition rates .

The biological activity of DCIMC chloride is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Radical Generation : The photochemical generation of radicals from DCIMC chloride has been studied, indicating its role in mediating oxidative stress within cells .

Case Studies

- Anticancer Studies : A study published in Science.gov highlighted the synthesis and biological evaluation of isoxazole derivatives, noting that certain compounds exhibited strong cytotoxic effects on cancer cells. The study emphasized the importance of substituent groups in enhancing biological activity .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial activity of various isoxazole derivatives against bacterial strains. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NO2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQGELJKDARDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057747 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4462-55-9 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB71YVH5F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.